molecular formula C16H21N5 B6470357 4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2640843-01-0

4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6470357
CAS No.: 2640843-01-0
M. Wt: 283.37 g/mol
InChI Key: HVYZNUBXQVYBJD-UHFFFAOYSA-N
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Description

"4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine" is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclobutyl group at position 4 and a functionalized azetidine ring at position 4. This compound belongs to a class of small molecules often investigated for their interactions with biological targets, particularly enzymes or receptors involved in signaling pathways. Its structural complexity, including the strained azetidine ring and aromatic imidazole substituent, suggests possible applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .

The synthesis of such compounds typically involves multi-step protocols, including cyclization reactions and cross-coupling strategies. Crystallographic studies (e.g., using SHELX software for structure refinement) may aid in confirming its stereochemistry and intermolecular interactions .

Properties

IUPAC Name

4-cyclobutyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-12-17-5-6-20(12)8-13-9-21(10-13)16-7-15(18-11-19-16)14-3-2-4-14/h5-7,11,13-14H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZNUBXQVYBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrimidine derivatives, particularly those bearing azetidine or imidazole substituents. Below is a comparative analysis with closely related molecules:

Compound Name Key Structural Features Reported Activities Physical Properties
4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine Cyclobutyl (C4), azetidine-imidazole (C6) Hypothesized kinase inhibition; antimicrobial potential (in silico studies) No publicly available melting point or solubility data
4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (from Calbiochem Biologics) Chlorine (C4), methyl (C2), 4-methylimidazole (C6) Antimicrobial agent; used in biochemical assays Melting point: 132 °C
6-(azetidin-1-yl)pyrimidine derivatives Simplified azetidine substituent (no imidazole) Kinase inhibitors (e.g., JAK2/STAT3 pathway modulation) Variable solubility in polar solvents

Key Differences and Implications

The 2-methylimidazole moiety introduces hydrogen-bonding capability, which is absent in simpler azetidine derivatives. This could enhance binding affinity to metal-containing enzymes (e.g., metalloproteases).

Pharmacological Potential: The Calbiochem analogue (4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine) demonstrates confirmed antimicrobial activity, whereas the target compound’s biological activity remains speculative without empirical validation . Simplified azetidine-pyrimidine derivatives show kinase inhibition but lack the imidazole group, suggesting the target compound’s unique dual functionality might broaden its therapeutic scope.

Synthetic Challenges :

  • Incorporating the azetidine-imidazole side chain requires advanced synthetic strategies (e.g., click chemistry or Buchwald-Hartwig coupling), increasing complexity compared to analogues with simpler substituents.

Research Findings and Data Gaps

  • Structural Analysis : Crystallographic data for the target compound are absent in the provided evidence. SHELX-refined structures of related molecules (e.g., imidazole-containing pyrimidines) suggest planar aromatic systems with torsional flexibility in the azetidine ring .
  • Biological Data: No in vitro or in vivo studies are cited for the target compound. By contrast, the Calbiochem analogue has documented biochemical applications, highlighting a critical research gap .

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